molecular formula C20H19BrN4O2S B7698881 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No. B7698881
M. Wt: 459.4 g/mol
InChI Key: DQYPWEYHQSVNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds have been studied for their potential as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps . For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .

Scientific Research Applications

4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have promising anticancer properties, as well as potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to increase yield and reduce costs. Another direction is the exploration of its potential use in combination with other drugs for enhanced anticancer effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by reduction and acylation. The final product is obtained in good yield and high purity.

properties

IUPAC Name

4-bromo-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c1-13(2)12-25-20-17(11-14-5-3-4-6-18(14)22-20)19(23-25)24-28(26,27)16-9-7-15(21)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYPWEYHQSVNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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